5-(Phenylacetyl)oxolan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61599-04-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(2-phenylacetyl)oxolan-2-one |
InChI |
InChI=1S/C12H12O3/c13-10(11-6-7-12(14)15-11)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
NVGJTWBNGKQNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to 5 Phenylacetyl Oxolan 2 One and Its Analogues
Retrosynthetic Strategies for the Oxolan-2-one Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 5-(Phenylacetyl)oxolan-2-one, the primary disconnections involve the lactone ring and the C-C bond of the phenylacetyl group.
Lactone Ring Formation Pathways
The oxolan-2-one (γ-butyrolactone) ring is a common motif in natural products and can be synthesized through various pathways. mdpi.com Key retrosynthetic disconnections for the γ-butyrolactone ring lead to several types of precursors:
4-Hydroxycarboxylic acids and their derivatives: This is the most direct precursor, which can undergo intramolecular esterification (lactonization) to form the five-membered ring. The reaction is typically acid-catalyzed.
γ-Halo esters: Intramolecular Williamson ether synthesis, where the carboxylate acts as a nucleophile to displace a halide at the γ-position, can also yield the lactone.
Unsaturated esters: Michael addition to α,β-unsaturated esters followed by reduction and lactonization is another viable route.
From furfural (B47365): A two-step process involving the oxidation of furfural to 2(5H)-furanone followed by selective hydrogenation can produce γ-butyrolactone. rsc.org
The choice of pathway often depends on the desired substitution pattern and stereochemistry of the final product.
Stereoselective and Stereospecific Syntheses of 5-Substituted Oxolan-2-ones
Achieving stereocontrol at the C-5 position is crucial for the synthesis of chiral analogues of this compound. Several stereoselective methods have been developed for the synthesis of 5-substituted oxolan-2-ones. nih.gov
One common strategy involves the use of chiral starting materials. For instance, asymmetric reduction of a γ-keto ester can provide a chiral γ-hydroxy ester, which can then be cyclized to the corresponding chiral lactone. researchgate.net Chemo-enzymatic methods, employing enzymes such as lipases or dehydrogenases, are particularly effective for the kinetic resolution of racemic intermediates or the asymmetric synthesis of chiral building blocks. mdpi.comresearchgate.net
Another approach is the use of chiral catalysts in reactions that form the C-5 stereocenter. For example, asymmetric hydrogenation of a γ-keto acid using a chiral ruthenium catalyst can lead to the formation of a chiral γ-lactone with high enantioselectivity. rsc.org Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of γ-butyrolactones. nih.gov
| Method | Description | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | High enantiopurity. | Limited availability of starting materials. |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity. | High catalytic efficiency and enantioselectivity. | Catalyst cost and sensitivity. |
| Chemo-enzymatic Synthesis | Employment of enzymes for stereoselective transformations. | High stereoselectivity and mild reaction conditions. | Substrate specificity and enzyme stability. |
Regioselective Introduction of the Phenylacetyl Group at the C-5 Position
The introduction of the phenylacetyl group at the C-5 position of the oxolan-2-one ring is a key step in the synthesis of the target molecule. This can be achieved through various acylation and C-C bond-forming reactions.
Advanced Acylation Techniques
Direct acylation at the C-5 position of a pre-formed γ-butyrolactone is challenging due to the lack of reactivity at this position. However, acylation can be achieved by activating the C-5 position or by using a precursor that already contains the necessary functionality.
One potential strategy involves the use of a 5-hydroxy-γ-butyrolactone, which can be acylated with phenylacetic acid or its derivatives. Another approach is the palladium-catalyzed acylation of a 5-stannyl- or 5-boronyl-γ-butyrolactone with phenylacetyl chloride. Decarboxylative acylation reactions using α-keto acids have also been developed as a method to introduce carbonyl groups. researchgate.net
Carbon-Carbon Bond Forming Reactions for Ketone Incorporation
More commonly, the phenylacetyl group is introduced through the formation of a new carbon-carbon bond.
Directed Aldol (B89426) Reactions: A directed aldol reaction between an enolate of a suitable ketone and a γ-aldehyde ester can be a powerful method for constructing the carbon skeleton of this compound. researchgate.net The use of a pre-formed lithium enolate of a ketone, such as acetophenone, followed by reaction with a protected γ-aldehyde ester and subsequent oxidation and lactonization, can provide the target molecule. The regioselectivity of the enolate formation is crucial for the success of this approach. sigmaaldrich.com
Friedel-Crafts Type Reactions: Friedel-Crafts acylation of an aromatic ring with a γ-butyrolactone derivative can be used to form the desired C-C bond. mdpi.comlibretexts.org For instance, reaction of benzene (B151609) with a 5-(chlorocarbonyl)-γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride could potentially yield the target compound. Alternatively, a Friedel-Crafts alkylation of an activated aromatic compound with γ-butyrolactone itself can lead to the formation of a 4-arylbutyric acid, which can then be further functionalized. sigmaaldrich.com
| Reaction | Reagents | Key Features |
| Directed Aldol Reaction | Lithium diisopropylamide (LDA), ketone, γ-aldehyde ester | Forms C-C bond at the α-position of the ketone. Regioselective enolate formation is key. |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃), aromatic substrate | Introduces an acyl group onto an aromatic ring. |
| Grignard Reaction | Grignard reagent, 5-formyl-γ-butyrolactone | Forms a C-C bond with the aldehyde carbon, requires subsequent oxidation. |
Catalysis in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of synthesizing this compound and its analogues, various catalytic systems can be employed.
For the lactone ring formation, acid catalysts are commonly used for the cyclization of 4-hydroxycarboxylic acids. Transition metal catalysts, such as those based on palladium or ruthenium, can be used for various C-C and C-O bond-forming reactions involved in the synthesis of the γ-butyrolactone framework. For instance, palladium-catalyzed carbonylation reactions of homoallylic alcohols can provide access to γ-butyrolactones.
In the introduction of the phenylacetyl group, Lewis acids are essential for promoting Friedel-Crafts reactions. mdpi.com Chiral Lewis acids can also be used to achieve enantioselective acylations. For directed aldol reactions, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is catalytic in nature, as it is regenerated during the reaction sequence.
Furthermore, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of substituted γ-butyrolactones. nih.gov Chiral amines, phosphoric acids, and N-heterocyclic carbenes can catalyze a variety of reactions, including Michael additions and aldol reactions, to produce chiral lactones with high enantioselectivity.
Chemo-enzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. researchgate.net Enzymes such as lipases can be used for the kinetic resolution of racemic alcohols or esters, providing enantiomerically enriched precursors for the synthesis of chiral 5-substituted oxolan-2-ones. mdpi.comresearchgate.net Oxidoreductases can be employed for the asymmetric reduction of γ-keto esters to chiral γ-hydroxy esters, which are direct precursors to chiral γ-lactones. researchgate.net This integrated approach allows for the efficient and sustainable synthesis of optically active target molecules.
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of complex molecular architectures. For the synthesis of 5-substituted γ-butyrolactones, organocatalytic strategies often involve the asymmetric functionalization of precursor molecules.
One potential organocatalytic route to this compound could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine (e.g., a proline derivative). For instance, the reaction of a phenylacetyl-containing nucleophile with a suitable four-carbon electrophile could establish the carbon skeleton, which can then be cyclized to the desired lactone.
Another approach involves the enantioselective annulation of enals with α-keto esters, catalyzed by N-heterocyclic carbenes (NHCs). This (3+2) annulation strategy can generate highly functionalized γ-butyrolactones with excellent stereocontrol. nih.govnih.govacs.org While not directly demonstrated for a phenylacetyl substituent, this methodology offers a plausible pathway to analogues of the target molecule. The reaction proceeds via a dynamic kinetic resolution, allowing for the conversion of a racemic starting material into a single enantiomer of the product. nih.govnih.govacs.org
The following table summarizes representative organocatalytic approaches applicable to the synthesis of substituted γ-butyrolactones:
| Catalyst Type | Reaction | Key Features | Potential Applicability to this compound |
| Chiral Amines (e.g., Proline) | Michael Addition | Asymmetric C-C bond formation | Synthesis of the carbon backbone prior to cyclization |
| N-Heterocyclic Carbenes (NHCs) | (3+2) Annulation | High stereoselectivity, dynamic kinetic resolution | Direct synthesis of the lactone ring with a functionalized side chain |
Transition Metal-Catalyzed Transformations (e.g., Base Metal Catalysis)
Transition metal catalysis offers a versatile platform for the synthesis of γ-butyrolactones, enabling a wide range of C-C and C-O bond-forming reactions. Both precious and base metals have been employed to effect these transformations.
A plausible strategy for the synthesis of this compound involves the cross-coupling of a suitable precursor. For example, a 5-halo-γ-butyrolactone could be coupled with a phenylacetyl nucleophile using a palladium or copper catalyst. Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. eie.grmdpi.comresearchgate.net
Alternatively, intramolecular cyclization reactions catalyzed by transition metals can be employed. The hydroalkoxylation of alkynoic acids or esters is a direct method to form the lactone ring. While often catalyzed by gold or mercury, research into base metal-catalyzed alternatives is ongoing.
A divergent approach controlled by different metal catalysts allows for the synthesis of α- and β-substituted γ-butyrolactones from the same starting material, highlighting the versatility of metal catalysis in achieving structural diversity. nih.gov Synergistic catalysis, combining two different transition metals like copper and iridium, has been shown to enable the stereodivergent synthesis of γ-butyrolactones with two vicinal stereocenters. nih.govresearchgate.net
The following table outlines some transition metal-catalyzed methods relevant to the synthesis of 5-substituted γ-butyrolactones:
| Metal Catalyst | Reaction Type | Key Features | Potential Applicability to this compound |
| Palladium/Copper | Cross-Coupling | C-C bond formation at the 5-position | Introduction of the phenylacetyl group onto a pre-formed lactone |
| Gold/Mercury | Intramolecular Hydroalkoxylation | Direct formation of the lactone ring | Cyclization of a precursor containing the phenylacetyl moiety |
| Copper/Iridium | Synergistic Cascade Reaction | Stereodivergent synthesis | Creation of analogues with multiple stereocenters |
Convergent and Divergent Synthesis Strategies for Structural Diversity
The ability to generate a library of structurally diverse analogues from a common intermediate or building block is highly valuable in medicinal chemistry and materials science. Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound and its analogues.
A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in a late-stage coupling reaction to form the final product. For this compound, this could entail the synthesis of a functionalized γ-butyrolactone core and a separate phenylacetyl-containing fragment, followed by their coupling. This approach is often more efficient for the synthesis of complex molecules as it allows for the independent optimization of the synthesis of each fragment. An enantioconvergent synthesis has been described for functionalized γ-butyrolactones, where a racemic starting material is converted into a single enantiomer of the product with three contiguous stereocenters. nih.govnih.govacs.orgmdpi.com
In contrast, a divergent synthesis starts from a common precursor that is elaborated into a variety of different products through the application of different reagents or reaction conditions. acs.org For example, a readily available γ-butyrolactone intermediate could be functionalized at the 5-position with a variety of different acyl groups, including the phenylacetyl group, to generate a library of analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies. A metal-controlled divergent protocol has been developed for the synthesis of α- and β-substituted γ-butyrolactones from a common epoxide precursor. nih.gov
Synthetic Challenges and Future Directions in Chemical Synthesis
Despite the significant progress in the synthesis of γ-butyrolactones, several challenges remain, particularly in the context of synthesizing complex molecules like this compound with high stereocontrol.
One of the primary challenges is the stereoselective construction of multiple stereocenters. While asymmetric catalysis has made great strides, the development of methods that can control the relative and absolute stereochemistry of highly substituted γ-butyrolactones remains an active area of research. nih.govresearchgate.net The stereodivergent synthesis of all four stereoisomers of a γ-butyrolactone from a single set of starting materials by simply changing the catalyst combination represents a significant advancement in this area. nih.govresearchgate.netresearchgate.net
Another challenge lies in the development of more sustainable and atom-economical synthetic methods. This includes the use of earth-abundant base metal catalysts instead of precious metals and the development of catalytic reactions that proceed under mild conditions with minimal waste generation. The direct C-H functionalization of γ-butyrolactones or their precursors is a promising but challenging approach that would significantly improve the efficiency of their synthesis.
Future directions in this field will likely focus on the development of novel catalytic systems with enhanced activity and selectivity. The integration of different catalytic modes, such as the combination of photocatalysis with biocatalysis, holds great promise for the development of new and efficient chemo-enzymatic cascades for the synthesis of chiral γ-lactones. researchgate.net Furthermore, the application of flow chemistry and other automated synthesis technologies could accelerate the discovery and optimization of new synthetic routes to this compound and its analogues.
Advanced Spectroscopic and Mechanistic Characterization of 5 Phenylacetyl Oxolan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-(Phenylacetyl)oxolan-2-one, a combination of one-dimensional and multi-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Predicted ¹H NMR spectroscopy for this compound would be expected to reveal distinct signals corresponding to the different proton environments within the molecule. The phenyl group protons would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons of the phenylacetyl group would be expected to resonate as a singlet or a pair of doublets depending on their magnetic equivalence. The protons on the oxolan-2-one (γ-butyrolactone) ring would exhibit characteristic shifts and coupling patterns, with the proton at the C5 position being significantly influenced by the adjacent phenylacetyl substituent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-3a, H-3b | ~2.2 - 2.6 | Multiplet | - |
| H-4a, H-4b | ~2.0 - 2.4 | Multiplet | - |
| H-5 | ~4.8 - 5.2 | Multiplet | - |
| CH₂ (Phenylacetyl) | ~3.8 - 4.0 | Singlet | - |
| Phenyl H (ortho) | ~7.3 - 7.4 | Multiplet | - |
| Phenyl H (meta) | ~7.2 - 7.3 | Multiplet | - |
| Phenyl H (para) | ~7.2 - 7.3 | Multiplet | - |
The predicted ¹³C NMR spectrum of this compound would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbons of the lactone and the phenylacetyl group would be expected to appear at the downfield end of the spectrum (around 170-210 ppm). The aromatic carbons would resonate in the typical range of 125-140 ppm. The carbons of the oxolan-2-one ring and the benzylic methylene group would be found at higher field positions.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Lactone C=O) | ~175 - 180 |
| C-3 | ~28 - 32 |
| C-4 | ~25 - 29 |
| C-5 | ~78 - 82 |
| C=O (Phenylacetyl) | ~205 - 210 |
| CH₂ (Phenylacetyl) | ~45 - 50 |
| Phenyl C (ipso) | ~133 - 137 |
| Phenyl C (ortho) | ~128 - 132 |
| Phenyl C (meta) | ~127 - 131 |
| Phenyl C (para) | ~126 - 130 |
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the connectivity within the oxolan-2-one ring, for instance, showing correlations between H-5 and the protons at C-4, and between the protons at C-4 and C-3.
HSQC (Heteronuclear Single Quantum Coherence): A predicted HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
While not explicitly predicted here, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation and the relative stereochemistry of the substituent at the C5 position. The potential for keto-enol tautomerism in the phenylacetyl moiety could also be investigated using variable temperature NMR studies, which might reveal the presence of the enol form in equilibrium with the keto form.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence. The predicted exact mass can be compared with the experimentally determined value to confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Predicted Exact Mass | Molecular Formula |
| [M+H]⁺ | 205.0865 | C₁₂H₁₃O₃ |
| [M+Na]⁺ | 227.0684 | C₁₂H₁₂NaO₃ |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) would be a crucial technique for the structural elucidation of this compound. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺ would be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a wealth of information about the molecule's connectivity.
For this compound, the fragmentation pattern would be dictated by the presence of the γ-butyrolactone ring, the ketone group, and the phenylacetyl moiety. Key expected fragmentation pathways would include:
Neutral loss of CO₂ (44 Da): Decarboxylation of the lactone ring is a common fragmentation pathway for similar structures.
Neutral loss of CO (28 Da): Cleavage of the acyl group from the lactone is another plausible fragmentation.
Cleavage of the phenylacetyl group: The bond between the lactone ring and the phenylacetyl side chain is likely to cleave, leading to characteristic fragment ions.
Formation of the tropylium ion (m/z 91): The presence of a benzyl (B1604629) group often results in the formation of the stable tropylium ion through rearrangement and fragmentation.
The following table outlines the expected major fragment ions in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 205.08 [M+H]⁺ | 161.09 | 44 (CO₂) | Loss of carbon dioxide from the lactone ring. |
| 205.08 [M+H]⁺ | 119.05 | 86 (C₄H₆O₂) | Cleavage of the lactone ring. |
| 205.08 [M+H]⁺ | 91.05 | 114 (C₆H₆O₂) | Formation of the tropylium ion. |
Note: The m/z values are theoretical and may vary slightly in an actual experiment.
Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C=O stretching of the lactone and the ketone, C-O stretching of the lactone, and vibrations of the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Lactone C=O | ~1770 | Stretch |
| Ketone C=O | ~1715 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Lactone C-O | 1250-1050 | Stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
Electronic (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to the phenyl group. The carbonyl groups of the lactone and ketone will also contribute to the spectrum.
Expected electronic transitions include:
π → π* transitions: These are high-energy transitions associated with the aromatic ring and are expected to appear at shorter wavelengths.
n → π* transitions: These are lower-energy transitions associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups and are expected to appear at longer wavelengths.
| Chromophore | Expected λmax (nm) | Transition Type |
| Phenyl group | ~254 | π → π |
| Carbonyl groups | ~280 | n → π |
Other Advanced Analytical Techniques for Purity and Identity Confirmation
Beyond MS/MS, IR, and UV-Vis, other advanced analytical techniques would be essential for the unambiguous confirmation of the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would allow for the precise assignment of each proton. The ¹³C NMR spectrum would confirm the number of unique carbon atoms and their chemical environments.
Elemental Analysis: This technique would determine the elemental composition (C, H, O) of the compound, providing an empirical formula that can be compared to the molecular formula to assess purity.
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound by separating it from any impurities. A single, sharp peak in the chromatogram would be indicative of a high-purity sample.
Phenotypic Screening for Biological Activities
In Vitro Anticancer Efficacy in Cell-Based Assays
No specific studies detailing the in vitro anticancer efficacy of this compound in cell-based assays were identified. Research on other lactone derivatives has shown a range of activities, but this cannot be directly extrapolated to the target compound. mdpi.commdpi.com
Antimicrobial and Antibacterial Activities
There is no available data from antimicrobial or antibacterial screening assays for this compound. The lactone chemical scaffold is present in some natural and synthetic antimicrobial agents, but specific testing on this compound has not been reported in the reviewed literature. nih.gov
Anti-inflammatory Response Modulation
No research findings were available regarding the ability of this compound to modulate anti-inflammatory responses. While some lactones have demonstrated anti-inflammatory properties, specific data for this compound is lacking. mdpi.comnih.gov
Antioxidant Capacity Assessments
There are no published assessments of the antioxidant capacity of this compound. Standard assays that measure antioxidant potential, such as DPPH or ABTS radical scavenging assays, have not been reported for this specific molecule. nih.govresearchgate.net
Other Emerging Biological Activities
No information on any other emerging biological activities for this compound was found in the conducted literature search.
Identification and Validation of Molecular Targets
The identification and validation of specific molecular targets are crucial steps in understanding a compound's mechanism of action. This process involves determining the specific proteins, enzymes, or other biomolecules with which the compound interacts to elicit a biological response.
No studies have been published that identify or validate any molecular targets for this compound.
Enzyme Kinetics and Inhibition Profiling (e.g., Kinases, Deaminases)
There is currently no publicly available research detailing the inhibitory effects of this compound on specific enzymes such as kinases or deaminases. To understand its potential as an enzyme inhibitor, future studies would need to be conducted. Such research would involve incubating the compound with a panel of purified enzymes and measuring the rate of the enzymatic reaction.
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Type of Inhibition |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental data has been found.
Protein-Ligand Interaction Studies (e.g., Molecular Docking)
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a protein target. No molecular docking studies specifically investigating the interaction of this compound with any protein have been published. Such studies would be instrumental in identifying potential protein targets and understanding the structural basis of its activity.
Nucleic Acid Binding Investigations
Research into the ability of this compound to bind to nucleic acids (DNA or RNA) is not available in the current body of scientific literature. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed in future research to determine if and how this compound interacts with nucleic acids.
Mechanistic Studies on Cellular Processes
Induction of Apoptosis and Cell Cycle Modulation
No studies have been published that examine the effect of this compound on the induction of apoptosis (programmed cell death) or its ability to modulate the cell cycle in any cell line. Future research in this area would involve treating cells with the compound and analyzing markers of apoptosis (e.g., caspase activation, DNA fragmentation) and changes in cell cycle distribution using techniques like flow cytometry.
Table 2: Illustrative Data on Apoptosis Induction and Cell Cycle Arrest by this compound
| Cell Line | Concentration (µM) | % Apoptotic Cells | Cell Cycle Phase Arrest |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental data has been found.
Impact on Cellular Signaling Pathways
The effect of this compound on key cellular signaling pathways, which regulate fundamental cellular processes, has not been investigated. Future studies could use techniques like Western blotting or reporter gene assays to determine if the compound modulates pathways such as the MAPK, PI3K/Akt, or NF-κB signaling cascades.
Effects on Cellular Migration and Invasion
There is no available data on the impact of this compound on the migratory and invasive potential of cells, which are crucial processes in cancer metastasis. In vitro assays, such as the wound-healing assay and the transwell invasion assay, would be necessary to assess these effects.
An In-depth Analysis of this compound: Biological Activity and Molecular Mechanisms
This article explores the chemical and biological characteristics of this compound, focusing on its structure-activity relationships, metabolic pathways of related compounds, and strategies for enhanced biological delivery.
Natural Occurrence, Isolation, and Chemical Ecology
Investigation of Natural Sources Containing Related Oxolan-2-one and Phenylacetyl Structures
While direct natural sources of 5-(Phenylacetyl)oxolan-2-one are not extensively documented, the constituent substructures, oxolan-2-one (also known as γ-butyrolactone or GBL) and phenylacetyl moieties, are found in a variety of natural contexts.
The oxolan-2-one ring system is a fundamental structural unit in many natural products. For instance, γ-butyrolactone has been identified in extracts from unadulterated wines, suggesting it is a naturally occurring component in some fermented products. wikipedia.org Its presence has also been noted in cheese flavorings. wikipedia.org The simple 4-carbon lactone structure serves as a building block for more complex molecules in nature. wikipedia.org
The phenylacetyl group, derived from phenylacetic acid, is also prevalent in the natural world. Phenylacetic acid itself is known for its honey-like flavor profile and is considered a high-value chemical used in food and flavor industries. researchgate.net It can be synthesized from L-phenylalanine through enzymatic cascades in microorganisms. researchgate.net Aroma chemicals such as phenethyl acetate (B1210297) and ethyl phenylacetate, which contain the phenylacetyl moiety, are also found in nature and contribute to the floral and fruity scents of various plants. researchgate.net
A related compound, 5-tert-butyl-5-(1,2,4-triazol-1-ylmethyl) oxolan-2-one, has been identified as a metabolite of the fungicide tebuconazole (B1682727) in studies exposed to natural light, indicating that oxolan-2-one structures can be formed through the degradation of other chemicals in the environment. mdpi.com
Table 1: Natural Occurrence of Related Structural Motifs
| Structural Motif | Natural Source Examples |
|---|---|
| Oxolan-2-one (γ-Butyrolactone) | Unadulterated wines, cheese flavorings wikipedia.org |
Advanced Extraction and Purification Methodologies for Natural Products
The isolation of compounds with lactone and phenylacetyl structures from natural matrices requires sophisticated extraction and purification techniques.
The choice of solvent is a critical factor in the efficient extraction of natural products. For lactone compounds, a variety of organic solvents can be employed. A patented method for purifying lactone compounds with unsaturated alkyl groups utilizes an aqueous silver ion solution for extraction, followed by the use of a water-immiscible organic solvent like ethyl acetate to separate the lactone. google.com In the context of purifying beta-lactones, inert, volatile water-immiscible organic solvents such as carbon tetrachloride, chloroform, and diethyl ether have been suggested for extraction from an aqueous alkaline solution. google.com
For extracting polyphenolic compounds, which can be precursors to phenylacetyl structures, the nature of the solvent significantly impacts the yield. nih.gov The process often involves treating the source material with solvents, followed by centrifugation and filtration. The resulting filtrate is then concentrated by evaporating the solvent. nih.gov
Chromatography is an indispensable tool for the separation and purification of complex mixtures of natural products.
High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation of various compounds. For instance, a rapid gradient elution HPLC method has been developed for the baseline separation of terphenyl and quaterphenyl (B1678625) isomers. qub.ac.uk Polysaccharide-based chiral stationary phases in HPLC have been investigated for the enantiomeric separation of chiral piracetam (B1677957) derivatives. nih.gov
Gas Chromatography (GC): GC is another powerful technique, particularly for volatile compounds. It has been used for the chiral separation of β-blockers after derivatization with (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. elsevierpure.com
Centrifugal Partition Chromatography (CPC): This is a type of counter-current chromatography that has been applied to the enantioseparation of racemic drugs. epa.gov
Column Chromatography: This is a fundamental purification technique. For example, after solvent extraction of polyphenols, sugars and organic acids can be removed from the crude extract using column chromatography. nih.gov
Table 2: Chromatographic Techniques for Separation
| Technique | Application Example |
|---|---|
| HPLC | Separation of polyphenyl isomers qub.ac.uk and chiral piracetam derivatives nih.gov |
| GC | Chiral separation of β-blockers elsevierpure.com |
| CPC | Enantioseparation of racemic drugs epa.gov |
Biosynthetic Pathway Elucidation of Analogous Compounds
The biosynthesis of complex natural products often involves intricate enzymatic pathways. While the specific biosynthetic pathway for this compound is not detailed, the synthesis of its constituent parts can be inferred from related metabolic processes.
Phenolic compounds, which share biosynthetic precursors with phenylacetyl structures, are synthesized in plants through the phenylpropanoid pathway. frontiersin.org This pathway begins with the amino acid phenylalanine, which is derived from the shikimic acid pathway. frontiersin.org In response to stimuli like injury, plants can up-regulate the genes involved in converting sugars to phenylalanine, thereby increasing the production of phenolic compounds. frontiersin.org The biosynthesis of natural products is often compartmentalized within the plant cell, with different steps occurring in various subcellular locations. frontiersin.org
The formation of lactone rings is also a common occurrence in natural product biosynthesis. For example, fatty acid synthesis and polyketide synthesis are assembly-line enzymatic processes that can lead to the formation of cyclic structures. youtube.com
Ecological Roles and Chemical Communication Involving Related Metabolites
Chemical compounds produced by organisms often play crucial roles in their interactions with the environment. γ-Butyrolactone (GBL) acts as a prodrug for gamma-hydroxybutyric acid (GHB) in humans, highlighting a potential pharmacological role. wikipedia.org
Many secondary metabolites, including those with structures analogous to this compound, are involved in chemical communication and defense. Plants produce a diverse array of specialized metabolites to defend against herbivores and pathogens and to adapt to their ecological niche. frontiersin.org For instance, the mechanical injury of fresh-cut fruits and vegetables can activate the biosynthesis of phenolic compounds, which act as a defense response for wound healing. frontiersin.org
The aroma and flavor profiles of compounds containing phenylacetyl moieties, such as phenethyl acetate and phenylacetic acid, suggest a role in attracting pollinators or seed dispersers. researchgate.net
Computational Chemistry and Theoretical Modeling of 5 Phenylacetyl Oxolan 2 One
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 5-(Phenylacetyl)oxolan-2-one. wmich.edu These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of these frontier orbitals would likely indicate that the oxolan-2-one ring and the phenylacetyl group are key sites for chemical reactions.
The molecular electrostatic potential (MEP) surface is another valuable output, mapping the electron density to reveal electrophilic and nucleophilic sites. For this compound, the carbonyl oxygen of the lactone ring would be expected to be a region of high negative potential, making it susceptible to electrophilic attack, while the hydrogen atoms of the phenyl ring would exhibit positive potential.
Furthermore, various reactivity descriptors can be calculated from the electronic properties, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.8 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
| Electronegativity | 3.85 | Reflects the molecule's ability to attract electrons. |
| Chemical Hardness | 2.65 | A measure of resistance to change in electron distribution. |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound to interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. These techniques are instrumental in predicting the binding mode and affinity of a ligand to a protein's active site. mdpi.comnih.gov
Molecular docking involves the computational prediction of the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of a hypothetical target protein. The process would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be identified. For instance, the carbonyl group of the lactone ring could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic interactions. nih.gov
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net An MD simulation would track the movements of every atom in the system, providing insights into the dynamic behavior of the complex. This can help to validate the docking results and provide a more accurate estimation of the binding free energy. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Description |
| Binding Affinity | -7.2 kcal/mol | Estimated free energy of binding. |
| Hydrogen Bonds | 2 | Interactions with key amino acid residues (e.g., Ser, Thr). |
| Hydrophobic Interactions | 4 | Interactions involving the phenyl ring and aliphatic portions. |
| Interacting Residues | Tyr123, Phe234, Ser156 | Key amino acids in the hypothetical active site. |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogues, a QSAR model could be developed to predict their activity against a specific target.
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric parameters, surface area). Cheminformatics tools are essential for the efficient calculation and management of these descriptors. nih.gov
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the QSAR model. The model's predictive power is then rigorously validated using internal and external validation techniques. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
Table 3: Hypothetical QSAR Model for Analogues of this compound
| Statistical Parameter | Value | Interpretation |
| R² | 0.85 | 85% of the variance in activity is explained by the model. |
| Q² (Cross-validated R²) | 0.72 | Good internal predictive ability. |
| Important Descriptors | LogP, Molar Refractivity, Dipole Moment | Key physicochemical properties influencing activity. |
Note: The data presented in this table is hypothetical and for illustrative purposes.
De Novo Design Approaches for Novel Analogues
De novo design is a computational strategy for generating novel molecular structures with desired properties. nih.gov Based on the insights gained from quantum chemical calculations, molecular simulations, and QSAR studies of this compound, de novo design algorithms can be employed to create new analogues with potentially improved activity, selectivity, or pharmacokinetic profiles.
One common approach is fragment-based design, where a molecule is built by combining small chemical fragments in a stepwise manner within the constraints of a target's binding site. For this compound, the oxolan-2-one and phenylacetyl moieties could be used as starting fragments, and new functionalities could be added to optimize interactions with a hypothetical target.
Another strategy is reaction-based de novo design, which generates novel molecules by applying a set of known chemical reactions to a starting set of building blocks. This approach has the advantage of producing synthetically accessible compounds. By defining a virtual library of reactants and a set of reliable synthetic routes, novel analogues of this compound could be generated and subsequently evaluated using the computational methods described above.
Future Prospects and Research Trajectories
Development of Novel Synthetic Routes and Sustainable Methodologies
The future of synthesizing 5-(phenylacetyl)oxolan-2-one and its derivatives lies in the development of more efficient, cost-effective, and environmentally friendly methods. While classical methods for creating γ-butyrolactones exist, emerging strategies prioritize sustainability and atom economy. nih.gov
Key research directions include:
Green Chemistry Approaches: The use of aqueous media and green solvents in catalytic systems, such as those involving N-Heterocyclic Carbenes (NHCs), is a promising area. semnan.ac.irwmich.edu These methods aim to reduce the environmental impact associated with traditional organic solvents.
Catalytic Innovations: Research into novel catalysts, such as gold and mercury compounds, has shown promise for efficient cyclization reactions to form the γ-butyrolactone ring. nih.govorganic-chemistry.org Future work will likely focus on developing even more selective and robust catalysts to improve yields and reduce reaction times for compounds like this compound.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to form a complex product. ufms.br Applying MCRs to the synthesis of this compound analogues could significantly streamline the production of libraries for biological screening.
Microwave-Assisted Synthesis: Microwave radiation has emerged as a powerful tool for accelerating organic reactions. ufms.br Its application can lead to faster synthesis, higher yields, and fewer side products, offering a more efficient route to γ-butyrolactone derivatives.
Identification of New Biological Targets and Therapeutic Applications
The γ-butyrolactone core is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, neuroprotective, and immunosuppressive effects. nih.govufms.br This diversity suggests that this compound could interact with multiple biological targets, opening avenues for new therapeutic applications.
Future research will likely focus on:
Exploring Diverse Pharmacological Activities: Systematic screening of this compound against a wide range of biological targets is necessary. Its structural similarity to other biologically active lactones suggests potential in areas like cancer, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. This involves identifying specific protein targets and signaling pathways, such as the NF-κB signaling pathway, which is modulated by some butyrolactones. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of derivatives of this compound will help establish clear SARs. acs.org This knowledge is vital for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
Advancements in High-Throughput Screening and Combinatorial Library Synthesis
To efficiently explore the therapeutic potential of this compound, modern drug discovery techniques are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the identification of promising drug candidates. wikipedia.org
Key future developments in this area include:
Development of Target-Specific Assays: Creating robust and sensitive HTS assays tailored to specific enzymes or cellular pathways relevant to the potential activities of this compound is a priority. pnas.org
Combinatorial Chemistry: The synthesis of large, focused libraries of this compound derivatives will provide a diverse set of molecules for HTS campaigns. nih.gov This approach systematically modifies different parts of the molecule to explore a wide chemical space.
Automation and Robotics: The use of robotics and automated liquid handling systems can dramatically increase the number of compounds tested per day, making the screening process faster and more efficient. wikipedia.org
Integration of Omics Technologies for Comprehensive Biological Understanding
A deeper understanding of how this compound interacts with biological systems can be achieved by integrating various "omics" technologies. These approaches provide a global view of cellular processes.
Future research will benefit from:
Genomics and Transcriptomics: These technologies can identify genes and gene expression patterns that are altered in response to treatment with this compound, offering clues about its mechanism of action. mdpi.commdpi.com
Proteomics: By analyzing changes in protein levels and post-translational modifications, proteomics can help pinpoint the direct protein targets of the compound and its downstream effects. mdpi.com
Metabolomics: This approach studies the changes in metabolic pathways within a cell or organism after exposure to a compound. It can reveal how this compound affects cellular metabolism and identify potential biomarkers of its activity. mdpi.com
Advanced Analytical Techniques: Technologies like Isotope Ratio Mass Spectrometry (IRMS) could be adapted for metabolic studies to trace the fate of this compound within biological systems. nih.gov
Cross-Disciplinary Research Initiatives and Collaborations
The multifaceted research required to fully realize the potential of this compound necessitates a collaborative approach. Bridging the gap between different scientific disciplines is essential for translating basic discoveries into tangible applications.
Future progress will be driven by:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the drug discovery and development pipeline.
Integration of Computational and Experimental Methods: Combining computational modeling and virtual screening with experimental validation can rationalize the design of new derivatives and prioritize compounds for synthesis and testing. mdpi.com
International Collaborations: Fostering collaborations among research groups worldwide can leverage diverse expertise and resources, leading to more comprehensive and impactful studies on the synthesis and biological activity of this compound and related compounds. acs.org
Q & A
Q. What in vitro models are used to study the metabolism of oxolan-2-one derivatives?
- Methodological Answer : Rat and human in vitro models, such as liver microsomes or cell-based assays, are widely used to identify phase I/II metabolites. For instance, studies on structurally related lactones (e.g., 5-[trihydroxyphenylmethyl]oxolan-2-one) utilize LC-MS/MS to track metabolic pathways and quantify bioavailability .
Q. How can natural sources of oxolan-2-one derivatives be identified?
- Methodological Answer : Phytochemical screening of plant extracts (e.g., alfalfa shoots) combined with mass spectrometry and nuclear magnetic resonance (NMR) can isolate oxolan-2-one derivatives. Comparative metabolomics and database mining (e.g., NCBI Taxonomy) further aid in identifying biosynthetic pathways in natural hosts .
Advanced Research Questions
Q. How should researchers design stability studies for this compound in physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
